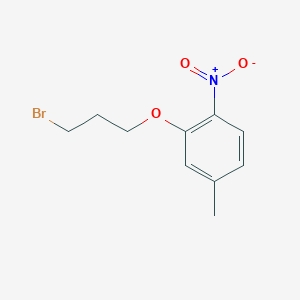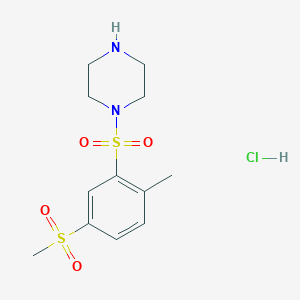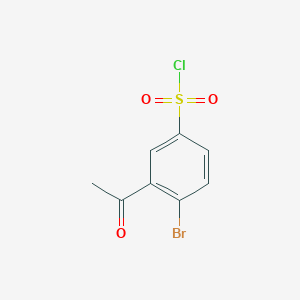
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonyl chlorides like 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride often involves the use of chlorosulfonic acid . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields .Molecular Structure Analysis
The molecular structure of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride can be represented by the InChI code1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 . This indicates that the compound has a molecular weight of 253.11 . Chemical Reactions Analysis
The chemical reactions involving 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride are typically electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Applications De Recherche Scientifique
Pharmaceuticals
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride: is a compound with potential applications in the pharmaceutical industry. It can serve as an intermediate in the synthesis of various drugs. Its sulfonyl chloride group is particularly reactive, making it a valuable precursor in the formation of sulfonamide-based compounds, which are prominent in antibiotic medications .
Material Science
In material science, this chemical serves as a precursor for synthesizing advanced materials. For instance, its incorporation into polymers could enhance their properties, such as thermal stability and chemical resistance. The compound’s ability to undergo various chemical reactions makes it a versatile building block for developing new materials .
Agrochemicals
The reactivity of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride towards different organic compounds allows for its use in the synthesis of agrochemicals. These include herbicides and pesticides, where the compound’s derivatives could potentially improve the efficacy and selectivity of these products .
Food Industry
While direct applications in the food industry are not common for this compound, its derivatives could be used in the synthesis of food additives or preservatives. The sulfonyl chloride group can react with various organic molecules, creating compounds that could potentially be used to enhance food shelf life or safety .
Chemical Synthesis
This compound is a valuable reagent in chemical synthesis. It can be used to introduce sulfonyl groups into organic molecules, a key step in synthesizing a wide range of chemical products, including dyes, fragrances, and other fine chemicals .
Analytical Chemistry
In analytical chemistry, 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride could be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for calibrating instruments or validating methods .
Mécanisme D'action
Sulfonyl Chlorides
Sulfonyl chlorides are a class of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group. They are often used as intermediates in the preparation of other compounds in pharmaceuticals and organic synthesis .
Mode of Action
Sulfonyl chlorides are highly reactive due to the good leaving group (-Cl). They can undergo nucleophilic substitution reactions with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Biochemical Pathways
The products of its reactions, such as sulfonamides and sulfonic acids, can have various biological activities, including antibacterial, diuretic, and antidiabetic effects .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be reactive and may be rapidly metabolized in the body .
Result of Action
Its reactivity suggests that it could potentially react with various biomolecules, altering their function .
Action Environment
The action of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more nucleophilic substitution reactions occurring at higher pH levels .
Safety and Hazards
The safety data sheet for similar compounds like Methanesulfonyl chloride indicates that they may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It is advised to use only in a well-ventilated area and avoid release to the environment .
Propriétés
IUPAC Name |
3-acetyl-4-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOGHSTYCELIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438092.png)
![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)
![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride](/img/structure/B1438094.png)
![5-[(2-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438096.png)







